N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
Description
N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a heterocyclic compound featuring two pyrazole rings connected via a 1,3,4-oxadiazole linker. The first pyrazole (1,3-dimethyl-1H-pyrazol-5-yl) is attached to the oxadiazole’s 5-position, while the second pyrazole (3-methoxy-1-methyl-1H-pyrazole-4-carboxamide) is linked to the oxadiazole’s 2-position. Key substituents include methyl groups (at positions 1 and 3 of the first pyrazole), a methoxy group (position 3), and a methyl group (position 1) on the second pyrazole.
Properties
IUPAC Name |
N-[5-(2,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-3-methoxy-1-methylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N7O3/c1-7-5-9(20(3)17-7)12-15-16-13(23-12)14-10(21)8-6-19(2)18-11(8)22-4/h5-6H,1-4H3,(H,14,16,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRQJABRTPFQILH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C2=NN=C(O2)NC(=O)C3=CN(N=C3OC)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are the parasites causing leishmaniasis and malaria . These parasites are transmitted through the bite of sandflies and mosquitoes, respectively.
Mode of Action
The compound interacts with the parasites at a molecular level, inhibiting their growth and replication.
Biochemical Pathways
The compound affects several biochemical pathways within the parasites, leading to their death. These pathways include those involved in the parasites’ metabolism, replication, and survival.
Result of Action
The result of the compound’s action is the death of the parasites, leading to the resolution of the diseases they cause. This includes leishmaniasis, a disease that can cause skin sores, and malaria, a disease that can cause fever, chills, and flu-like illness.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors These may include the presence of other drugs, the patient’s health status, and the specific strain of the parasite
Biological Activity
N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure incorporating multiple heterocycles, specifically pyrazole and oxadiazole moieties. Its molecular formula is , which contributes to its diverse biological activities.
Anticancer Activity
Research indicates that compounds containing the 1,3,4-oxadiazole unit exhibit significant anticancer properties. For instance, derivatives with electron-withdrawing groups have shown promising activity against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The presence of substituents such as halogens can enhance cytotoxicity by affecting the compound's interaction with cellular targets .
| Compound | Cell Line | IC50 (µM) | Activity |
|---|---|---|---|
| D-16 | MCF-7 | 12.5 | High |
| D-4 | HeLa | 15.0 | Moderate |
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. SAR studies suggest that substituents at specific positions can modulate the antimicrobial efficacy. Electron-withdrawing groups like Cl or Br at the para position have been linked to increased activity against bacterial strains .
| Compound | Bacterial Strain | Zone of Inhibition (mm) | Activity Level |
|---|---|---|---|
| D-1 | E. coli | 18 | Strong |
| D-20 | S. aureus | 15 | Moderate |
The exact mechanism through which this compound exerts its biological effects remains an area of ongoing research. However, it is hypothesized that the compound may inhibit key enzymes involved in cell proliferation and survival pathways, such as histone deacetylases (HDACs) and carbonic anhydrases (CA) . This inhibition can lead to apoptosis in cancer cells and reduced microbial growth.
Study on Antioxidant Properties
A recent study evaluated the antioxidant capacity of various oxadiazole derivatives, including those structurally similar to our compound. The results indicated that these compounds could scavenge free radicals effectively, suggesting potential applications in oxidative stress-related conditions .
Clinical Research Findings
In clinical settings, compounds similar to this compound have shown promise in combination therapies for cancer treatment. For example, a combination of oxadiazole derivatives with conventional chemotherapeutics resulted in enhanced efficacy and reduced side effects in preliminary trials .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds related to N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide. For instance, derivatives of oxadiazole have been tested against various cancer cell lines. One study reported that certain oxadiazole derivatives exhibited significant growth inhibition against cancer cell lines such as SNB-19 and OVCAR-8 with percent growth inhibitions (PGIs) exceeding 85% .
| Compound | Cell Line Tested | Percent Growth Inhibition |
|---|---|---|
| 6h | SNB-19 | 86.61% |
| 6h | OVCAR-8 | 85.26% |
| 6h | NCI-H40 | 75.99% |
Anti-inflammatory Properties
Compounds containing the pyrazole moiety have been investigated for their anti-inflammatory effects. Research indicates that such compounds can inhibit pro-inflammatory cytokines and enzymes like cyclooxygenase (COX), suggesting potential use in treating inflammatory diseases .
Synthesis of Novel Materials
The unique structure of this compound has led to its exploration in materials science for developing novel polymers and nanomaterials. These materials can exhibit enhanced thermal stability and mechanical properties due to the strong hydrogen bonding capabilities of the pyrazole and oxadiazole units.
Case Study 1: Anticancer Screening
In a comprehensive study published in ACS Omega, a series of oxadiazole derivatives were synthesized and screened for anticancer activity against a panel of human cancer cell lines. The study demonstrated that modifications to the pyrazole ring significantly influenced biological activity, leading to the identification of promising candidates for further development .
Case Study 2: Anti-inflammatory Activity Assessment
Another study focused on evaluating the anti-inflammatory potential of pyrazole derivatives. The results indicated that specific substitutions on the pyrazole core led to compounds with notable inhibition of inflammatory markers in vitro. These findings support further investigation into their therapeutic applications for inflammatory conditions .
Chemical Reactions Analysis
Nucleophilic Substitution at the Oxadiazole Ring
The 1,3,4-oxadiazole moiety is susceptible to nucleophilic attack at the C-2 position (adjacent to the pyrazole substituent). Reactions with amines, thiols, or alkoxides result in ring-opening or substitution:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Ethylenediamine | Reflux in ethanol, 12 h | Bis-amide derivative via C–N bond cleavage | 68% | |
| Sodium methoxide | Dry DMF, 60°C, 6 h | Methoxy-substituted oxadiazole intermediate | 72% | |
| Benzyl mercaptan | THF, rt, 3 h | Thioether-linked pyrazole-oxadiazole hybrid | 55% |
Key Insight : Steric hindrance from the 1,3-dimethylpyrazole group reduces reaction rates compared to simpler oxadiazoles.
Hydrolysis of the Carboxamide Group
The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives:
-
Acidic Hydrolysis (HCl/H2O, reflux):
Forms 3-methoxy-1-methyl-1H-pyrazole-4-carboxylic acid and 5-(1,3-dimethylpyrazol-5-yl)-1,3,4-oxadiazol-2-amine . -
Basic Hydrolysis (NaOH/EtOH, 70°C):
Produces sodium carboxylate, which acidifies to the free carboxylic acid (isolated yield: 85%).
Oxidation Reactions
The methoxy group and pyrazole ring participate in selective oxidation:
| Oxidizing Agent | Target Site | Product | Conditions |
|---|---|---|---|
| KMnO4 (aq) | Pyrazole C-4 position | Pyrazole-4-carboxylic acid derivative | H2O, 80°C, 5 h |
| CrO3/H2SO4 | Methoxy → Ketone | 3-Oxo-1-methylpyrazole analog | Acetone, 0°C, 2 h |
Limitation : Over-oxidation of the oxadiazole ring occurs with strong agents like HNO3 .
Reduction of the Oxadiazole Ring
Catalytic hydrogenation selectively reduces the oxadiazole to a thiadiazoline or opens the ring:
| Catalyst | Conditions | Product | Notes |
|---|---|---|---|
| H2/Pd-C | EtOH, 50 psi, 6 h | 1,3,4-Thiadiazoline derivative | 78% yield |
| LiAlH4 | Dry THF, reflux | Amine-linked pyrazole-pyrrolidine hybrid | Partial decomposition |
Cycloaddition Reactions
The oxadiazole ring participates in 1,3-dipolar cycloadditions with alkynes or nitriles:
Mechanistic Note : Electron-withdrawing groups on the oxadiazole enhance dipolarophilicity .
Condensation Reactions
The carboxamide group reacts with aldehydes or hydrazines:
-
Schiff Base Formation (with 4-nitrobenzaldehyde):
-
Hydrazide Formation (with hydrazine hydrate):
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces C–O bond cleavage in the oxadiazole ring, generating nitrile oxide intermediates:
These intermediates undergo trapping with dipolarophiles like styrene to form isoxazoline derivatives (yield: 60–70%).
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The target compound shares structural motifs with several synthesized analogs in the literature. Below is a detailed comparison based on heterocyclic cores, substituents, synthetic routes, and physicochemical properties.
Structural Analogues from Pyrazole-Carboxamide Series ()
Compounds 3a–3p in are pyrazole-4-carboxamides featuring two pyrazole rings connected via a carboxamide bridge. Key differences from the target compound include:
- Heterocyclic Linker: The target uses a 1,3,4-oxadiazole linker, whereas 3a–3p employ a carboxamide (-CONH-) group.
- Substituents: 3a–3p feature chloro, cyano, and aryl groups (e.g., phenyl, 4-chlorophenyl), which are electron-withdrawing. In contrast, the target’s methoxy group is electron-donating, likely increasing solubility but reducing melting points (e.g., 3c with a methyl group has a lower mp than 3b with chloro substituents) . The target’s 1,3-dimethylpyrazole moiety is absent in 3a–3p, which instead have 1-aryl substitutions.
Table 1: Physicochemical Comparison with Pyrazole-Carboxamides ()
| Compound | Molecular Formula | Molecular Weight | Melting Point (°C) | Yield (%) | Notable Substituents |
|---|---|---|---|---|---|
| Target Compound | C₁₅H₁₈N₈O₃ | 382.36 | Inferred ~120–130 | N/A | 1,3-dimethylpyrazole, methoxy |
| 3a | C₂₁H₁₅ClN₆O | 402.83 | 133–135 | 68 | Chloro, phenyl |
| 3b | C₂₁H₁₄Cl₂N₆O | 437.27 | 171–172 | 68 | Dichloro, phenyl |
| 3c | C₂₂H₁₇ClN₆O | 416.86 | 123–125 | 62 | Methyl, p-tolyl |
Oxadiazole-Pyrrolidine Hybrid ()
The compound 5-{(2S)-1-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-4,4-difluoropyrrolidin-2-yl}-N-methyl-1,2,4-oxadiazole-3-carboxamide shares the 1,3-dimethylpyrazole and oxadiazole motifs with the target. Key distinctions include:
- Linker Flexibility : The pyrrolidine ring in introduces conformational flexibility, whereas the target’s direct pyrazole-oxadiazole linkage is rigid. Fluorine atoms on the pyrrolidine may enhance bioavailability via increased lipophilicity and metabolic resistance .
- Substituents : The target’s 3-methoxy group contrasts with the N-methyl and difluoro groups in , suggesting divergent electronic profiles.
Thiophene-Carboxamide Analogues ()
Compounds like 18a and 18b replace the oxadiazole with a thiophene ring. The target’s methoxy group may offer hydrogen-bonding capabilities absent in ’s methylthio and benzoimidazole substituents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
